molecular formula C12H16N2O B6258132 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol CAS No. 902258-96-2

3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol

Cat. No. B6258132
CAS RN: 902258-96-2
M. Wt: 204.3
InChI Key:
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Description

3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol, also known as indol-3-yl-methylaminopropanol (IMAP), is a synthetic organic compound that has been studied extensively due to its potential medicinal applications. It is a derivative of the naturally occurring neurotransmitter serotonin and has been demonstrated to possess a variety of physiological and biochemical effects. IMAP is a promising drug candidate for the treatment of a wide range of conditions, including depression, anxiety, and obesity.

Mechanism of Action

The exact mechanism of action of IMAP is not fully understood. However, it is believed to act as an agonist at serotonin 5-HT1A receptors, which are located in the brain and are involved in the regulation of mood, anxiety, and appetite. It is also believed to act as an agonist at serotonin 5-HT2A receptors, which are located in the periphery and are involved in the regulation of cardiovascular and gastrointestinal functions.
Biochemical and Physiological Effects
IMAP has been demonstrated to possess a variety of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which has been linked to improved mood, decreased anxiety, and decreased appetite. It has also been shown to increase levels of the hormone leptin in the periphery, which has been linked to increased satiety and decreased food intake. Additionally, IMAP has been demonstrated to possess anti-inflammatory, anti-oxidative, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

IMAP has several advantages for laboratory experiments. It is relatively easy to synthesize, has a relatively low cost, is relatively stable, and is relatively non-toxic. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, which can make it difficult to use in certain types of experiments. Additionally, its effects can vary depending on the dose and the route of administration.

Future Directions

The potential of IMAP as a therapeutic agent is still being explored. Future research may focus on developing more effective and safer formulations of IMAP, optimizing its dosing and route of administration, and investigating its potential for the treatment of other conditions. Additionally, further research may be conducted to determine the exact mechanisms of action of IMAP and to identify potential drug-drug interactions. Finally, studies may be conducted to assess the long-term safety and efficacy of IMAP in clinical settings.

Synthesis Methods

IMAP can be synthesized using a number of different methods. The most common method involves the reaction of indole and methylamine in the presence of an acid catalyst to form an intermediate product, which is then reacted with propan-1-ol to form IMAP. Other methods of synthesis include the reaction of indole and methylamine in the presence of a base catalyst, the reaction of indole and propan-1-ol in the presence of a base catalyst, and the reaction of indole and methylamine in the presence of a nitrile.

Scientific Research Applications

IMAP has been studied extensively in laboratory and clinical settings due to its potential medicinal applications. In preclinical studies, IMAP has been demonstrated to possess antidepressant, anxiolytic, and anti-obesity properties. In clinical trials, IMAP has been shown to be effective in the treatment of major depressive disorder, generalized anxiety disorder, and obesity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol involves the reaction of indole-3-carboxaldehyde with methylamine followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "Indole-3-carboxaldehyde", "Methylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Indole-3-carboxaldehyde is reacted with excess methylamine in methanol to form the imine intermediate.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The product is isolated by acidification of the reaction mixture with hydrochloric acid and subsequent extraction with a suitable organic solvent." ] }

CAS RN

902258-96-2

Product Name

3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol

Molecular Formula

C12H16N2O

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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